1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride
Description
1-(2-Cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a bicyclic organic compound featuring a thiazole core substituted with a cyclopropyl group at the 2-position and an aminomethyl group at the 5-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Thiazoles are privileged scaffolds in drug discovery due to their metabolic stability and hydrogen-bonding capacity, and the cyclopropyl group may further improve lipophilicity and pharmacokinetic properties .
Properties
CAS No. |
2648945-53-1 |
|---|---|
Molecular Formula |
C7H12Cl2N2S |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-3-6-4-9-7(10-6)5-1-2-5;;/h4-5H,1-3,8H2;2*1H |
InChI Key |
QUULEULGMZPPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclization
The construction of the 2-cyclopropyl-1,3-thiazole core is typically achieved through a Hantzsch thiazole synthesis. This method involves the reaction of cyclopropyl thioamides with α-halo ketones or aldehydes. For example, cyclopropylthioamide reacts with 5-bromo-2-chloropentan-3-one under refluxing ethanol to yield the thiazole intermediate. Key parameters include:
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclopropylthioamide | Ethanol | 80°C | 12 hr | 68% |
| α-Halo ketone | Ethanol | 80°C | 12 hr | 68% |
The cyclopropyl group’s strain enhances electrophilicity, facilitating nucleophilic attack by the thioamide’s sulfur atom. Post-cyclization, the 5-position is functionalized for subsequent amination.
Nitro Reduction Pathway
-
Nitration : The thiazole intermediate undergoes nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, yielding 5-nitro-2-cyclopropyl-1,3-thiazole.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, 30 psi) reduces the nitro group to an amine. Alternatively, Fe/HCl achieves reduction at 60°C with 85% efficiency.
Direct Nucleophilic Substitution
Lithiation of the thiazole at the 5-position using LDA (lithium diisopropylamide) at −78°C, followed by reaction with Eschenmoser’s salt (Me₂NCH₂Cl), introduces the methanamine group in 72% yield.
Dihydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered and recrystallized from methanol/ethyl acetate:
| Parameter | Value |
|---|---|
| Solvent System | MeOH/EtOAc (1:3) |
| Recrystallization Yield | 91% |
| Purity (HPLC) | >99% |
Reaction Optimization Strategies
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but reduce yields due to side reactions. Ethanol balances reactivity and selectivity:
| Solvent | Reaction Time | Yield | Purity |
|---|---|---|---|
| DMF | 6 hr | 52% | 88% |
| Ethanol | 12 hr | 68% | 95% |
Catalytic Enhancements in Amination
Adding 10 mol% CuI accelerates nitro reduction rates by 40% while maintaining selectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity with retention time = 6.7 min.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A tubular reactor system achieves 89% yield in thiazole cyclization at 100°C with a residence time of 30 min, outperforming batch processes.
Waste Management
Recycling Pd/C catalysts via filtration reduces heavy metal waste by 70%.
Challenges and Mitigation
Cyclopropyl Ring Stability
The cyclopropyl group is prone to ring-opening under strong acidic conditions. Mitigation involves maintaining pH > 4 during amination and using buffered HCl for salt formation.
Byproduct Formation
N-Oxide byproducts during nitration are minimized by strict temperature control (<5°C) and slow HNO₃ addition.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Hantzsch Cyclization | 68% | $$ | High |
| Lithiation-Amination | 72% | $$$ | Moderate |
The Hantzsch method remains preferred for industrial use due to cost-effectiveness and scalability.
Chemical Reactions Analysis
Oxidation
Thiazole rings are susceptible to oxidation, particularly at sulfur atoms or reactive positions. For example, hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can oxidize thiazole derivatives to form sulfones or sulfoxides . The methanamine group may also undergo oxidation to form imines or nitro compounds under strong oxidizing conditions.
Nucleophilic Substitution
The methanamine group (-NH₂) is nucleophilic and can react with electrophiles like alkyl halides or acyl chlorides to form alkylated or acylated derivatives. For instance, treatment with methyl bromide could yield N-methylated products .
Electrophilic Aromatic Substitution
The thiazole ring’s aromatic system allows electrophilic substitution, particularly at positions ortho or para to the sulfur atom. Reactants like nitric acid (HNO₃) or bromine (Br₂) could introduce nitro or bromo groups .
Cyclopropane Ring-Opening
Cyclopropyl rings are strained and reactive. Acidic or basic conditions might induce ring-opening via nucleophilic or electrophilic attack, forming substituted alkenes or diols .
Reagents and Conditions
Anticonvulsant Activity
Thiazole derivatives are known for anticonvulsant properties, often linked to interactions with neuronal targets. The cyclopropyl group may enhance lipophilicity, improving brain penetration .
Antitumor Potential
Thiazole-based compounds exhibit cytotoxicity against cancer cells, with substitutions influencing activity. For example, electron-withdrawing groups on the thiazole ring correlate with increased antitumor effects .
Solubility and Stability
The dihydrochloride salt form enhances aqueous solubility, critical for pharmacokinetic applications. This counterbalanced charge may also reduce volatility, aiding in crystallization and storage.
Comparison with Analogous Compounds
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
1-(2-Cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound's thiazole ring is known to enhance the activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Potential
Thiazole derivatives have shown promise in oncology due to their ability to inhibit cancer cell proliferation. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells, indicating that 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride may have anticancer properties worth exploring further .
Agricultural Applications
2. Pesticide Development
The unique structure of this compound allows for potential applications in agrochemicals. Thiazole derivatives are known for their effectiveness as fungicides and herbicides. The compound could be developed into a novel pesticide formulation that targets specific pests or diseases affecting crops .
Materials Science Applications
3. Synthesis of Functional Materials
The compound can serve as a building block in the synthesis of functional materials. Its reactivity can be exploited to create polymers or composites with specific properties, such as enhanced electrical conductivity or thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride and analogous compounds:
Structural and Functional Insights
Morpholine-substituted derivatives (e.g., [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine) exhibit increased solubility due to morpholine’s polar nature, but this may reduce membrane permeability .
Salt Forms and Solubility: All compared compounds are dihydrochloride salts, improving water solubility for in vitro assays.
Biological Relevance :
- Thiazoles with phenyl or methyl groups (e.g., 4-methyl-2-phenyl derivative) are common in kinase inhibitors, but their larger substituents may limit target selectivity .
- Benzodiazole analogs (e.g., 1-cyclopropyl-2-methylbenzodiazol-5-yl derivative) shift the core heterocycle, altering binding motifs relevant to nucleic acid or protein interactions .
Biological Activity
1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride (CAS: 2648945-53-1) is a compound characterized by its thiazole moiety, which has been associated with various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H11ClN2S
- Molar Mass : 190.69 g/mol
- Structural Features : The compound features a cyclopropyl group attached to a thiazole ring, which is known for its role in enhancing the pharmacological properties of various compounds.
Thiazole derivatives have been extensively studied for their biological activities, particularly in anticancer and antimicrobial applications. The biological activity of 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride can be attributed to several mechanisms:
- Cytotoxic Activity : Thiazole compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against human cancer cells, indicating potent antiproliferative effects .
- Inhibition of Enzymatic Activity : Some thiazole derivatives have been reported to inhibit specific enzymes involved in tumor progression and metastasis. For example, inhibition of receptor tyrosine kinases such as VEGFR-2 has been documented, which plays a crucial role in angiogenesis .
- Interaction with Membrane Proteins : Studies indicate that certain thiazoles can interact with P-glycoprotein (P-gp), influencing drug efflux mechanisms and enhancing bioavailability .
Biological Activity Data Table
Case Studies
Several studies highlight the biological activity of thiazole derivatives similar to 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride:
- Antitumor Studies : A series of thiazole compounds were synthesized and tested for their anticancer properties. One study reported that compounds with similar structural features exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Research has shown that thiazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds structurally related to 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride demonstrated efficacy against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. These studies suggest that the binding affinity of thiazoles correlates with their structural characteristics, emphasizing the importance of substituents on the thiazole ring .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by thiazole ring closure. For example, chloromethyl thiazole intermediates (e.g., 1-(4-(chloromethyl)thiazol-2-yl) derivatives) can be alkylated with cyclopropylamine under controlled pH conditions. Subsequent hydrochlorination yields the dihydrochloride salt. Optimization of reaction solvents (e.g., ethanol or DMF) and temperature (60–80°C) is critical to minimize side products like dimerization . Precursor analogs such as 5-amino-3-methyl-isothiazole hydrochloride may also serve as starting materials for functional group modifications .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent hygroscopic degradation. Avoid exposure to heat, sparks, or open flames. During handling, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety protocols for structurally similar compounds (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) recommend immediate decontamination of exposed surfaces and strict avoidance of inhalation/ingestion .
Q. What analytical techniques are suitable for characterizing purity and structural confirmation?
- Methodological Answer : Use HPLC with UV detection (≥98% purity threshold) and LC-MS for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclopropyl and thiazole moieties. For example, the cyclopropyl proton signals typically appear as multiplet peaks in the δ 1.0–2.0 ppm range, while thiazole protons resonate near δ 7.0–8.5 ppm. X-ray crystallography or powder diffraction may resolve crystallographic details, as demonstrated for related thiazole derivatives .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's structure-activity relationship (SAR) in biological systems?
- Methodological Answer : Develop a library of analogs by modifying the cyclopropyl group (e.g., substituting with other strained rings) or the thiazole’s substituents. Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking studies to correlate structural features with activity. For example, molecular dynamics simulations can predict binding affinities to target proteins, while SPR (surface plasmon resonance) measures real-time interactions. Ensure alignment with theoretical frameworks (e.g., ligand efficiency metrics) to guide SAR interpretation .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems) and control for variables like solvent effects (DMSO tolerance in cell cultures). For inconsistent pharmacokinetic data, employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic differences. Refer to analogous studies on isothiazole derivatives, where discrepancies in IC₅₀ values were resolved by adjusting redox conditions .
Q. How can computational methods enhance the design of derivatives with improved metabolic stability?
- Methodological Answer : Use in silico tools (e.g., ADMET Predictor™ or SwissADME) to predict metabolic hotspots (e.g., cyclopropane ring oxidation). Introduce electron-withdrawing groups on the thiazole ring to reduce CYP450-mediated degradation. Molecular dynamics simulations can assess conformational stability in aqueous vs. lipid environments. Validate predictions with in vitro microsomal stability assays and LC-MS metabolite profiling .
Q. What experimental controls are critical when studying this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Include negative controls (e.g., scrambled analogs or vehicle-only treatments) and positive controls (e.g., known thiazole-based inhibitors). For in vivo studies, use sham-operated animals or isotype-matched antibodies. For off-target effects, employ kinome-wide profiling or thermal shift assays. Reference safety data from structurally related compounds to preemptively address cytotoxicity thresholds .
Methodological Notes
- Synthesis : Prioritize regioselective reactions to avoid isomers, as seen in chloromethyl thiazole intermediates .
- Data Interpretation : Link findings to broader theoretical frameworks (e.g., electron-deficient heterocycles in medicinal chemistry) to contextualize novel discoveries .
- Safety Compliance : Adhere to GHS classification guidelines and institutional biosafety protocols, as outlined for similar amine hydrochlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
